molecular formula C15H15N7OS B2488306 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide CAS No. 2034229-11-1

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2488306
CAS No.: 2034229-11-1
M. Wt: 341.39
InChI Key: PXQBFKZCCNWAAX-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N7OS and its molecular weight is 341.39. The purity is usually 95%.
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Scientific Research Applications

Chemical Modification Strategies

Research focused on the modification of imidazo[1,2-a]pyrimidine structures reveals strategies to reduce metabolism mediated by aldehyde oxidase, a significant challenge in drug development. For instance, altering the heterocycle or blocking reactive sites effectively reduces metabolism, potentially applicable to a wide range of compounds including 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide. These modifications aim to enhance bioavailability and stability, essential for therapeutic efficacy (Linton et al., 2011).

Synthetic Approaches and Applications

The synthesis and biological evaluation of imidazo[1,2-a]pyrimidine derivatives have been explored for their potential anticancer and anti-inflammatory activities. Novel synthetic pathways have been developed to create a diverse array of derivatives, showing promise for the development of new therapeutic agents. These compounds have been tested for cytotoxicity against cancer cell lines and for their ability to inhibit inflammatory enzymes, highlighting the versatility of this chemical framework in drug discovery (Rahmouni et al., 2016).

Antiviral and Antiprotozoal Potentials

Imidazo[1,2-a]pyridine and pyrimidine derivatives have shown significant potential as antiviral and antiprotozoal agents. For example, compounds with modifications to the imidazo[1,2-a]pyridine structure have demonstrated potent activity against multi- and extensive drug-resistant tuberculosis strains. This suggests that this compound and similar compounds could be developed into effective treatments for infectious diseases resistant to current therapies (Moraski et al., 2011).

DNA Interaction and Gene Expression Control

Research into polyamides containing imidazole and pyrrole units, such as those structurally related to this compound, has revealed their ability to target specific DNA sequences. These compounds can bind in the minor groove of DNA, affecting gene expression. Such findings underscore the potential for developing these molecules into precision medicines for cancer and other genetic disorders (Chavda et al., 2010).

Properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7OS/c1-10-7-24-15(19-10)20-14(23)11-5-22(6-11)13-4-12(17-8-18-13)21-3-2-16-9-21/h2-4,7-9,11H,5-6H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQBFKZCCNWAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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